molecular formula C9H14N2O5S2 B8565682 4-(3-Hydroxypropylsulfonyl)-3-aminobenzenesulfonamide CAS No. 108966-61-6

4-(3-Hydroxypropylsulfonyl)-3-aminobenzenesulfonamide

Cat. No. B8565682
M. Wt: 294.4 g/mol
InChI Key: OZADORIEZWGIIQ-UHFFFAOYSA-N
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Patent
US04678855

Procedure details

A mixture of 4-(3-hydroxypropylsulfonyl)-3-nitrobenzenesulfonamide (4.0 g, 0.012 mol), iron powder (11 g), and 12M HCl (0.6 ml) in 10 ml water and 40 ml ethanol was refluxed on a steam bath for about 2 hours. The reaction mixture was filtered hot, and the solvent evaporated. The residue was taken up in ethyl acetate, washed with water, saturated sodium bicarbonate, water, then brine. After drying, evaporation of solvent left a residue that quickly crystallized. The solid was washed with water and collected. Recrystallization from butanol left 2.0 g of a white solid. M.p.=136.5°-138° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([NH2:17])(=[O:16])=[O:15])=[CH:10][C:9]=1[N+:18]([O-])=O)(=[O:7])=[O:6].Cl>O.C(O)C.[Fe]>[OH:1][CH2:2][CH2:3][CH2:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([NH2:17])(=[O:15])=[O:16])=[CH:10][C:9]=1[NH2:18])(=[O:6])=[O:7]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OCCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
11 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed on a steam bath for about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
WASH
Type
WASH
Details
washed with water, saturated sodium bicarbonate, water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation of solvent
WAIT
Type
WAIT
Details
left a residue that
CUSTOM
Type
CUSTOM
Details
quickly crystallized
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
Recrystallization from butanol
WAIT
Type
WAIT
Details
left 2.0 g of a white solid

Outcomes

Product
Name
Type
Smiles
OCCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.